4-(Benzyloxy)-3,5-dichlorobenzonitrile
Description
4-(Benzyloxy)-3,5-dichlorobenzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position and chlorine atoms at the 3 and 5 positions on the aromatic ring. The nitrile (-CN) group at the 1 position enhances its reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H9Cl2NO |
|---|---|
Molecular Weight |
278.1 g/mol |
IUPAC Name |
3,5-dichloro-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H9Cl2NO/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI Key |
YXOVPNOYFVIXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dichlorobenzonitrile typically involves the reaction of 4-hydroxy-3,5-dichlorobenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3,5-dichlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Notes and Limitations
- Safety : Analogous compounds (e.g., CAS 53312-79-1) require storage in cool, dry conditions to prevent decomposition, a recommendation likely applicable to the benzyloxy derivative .
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